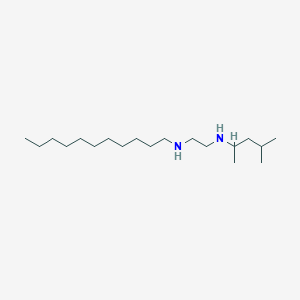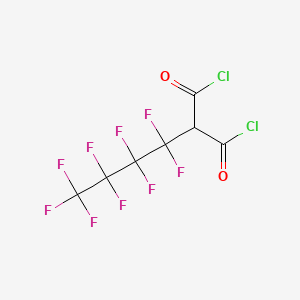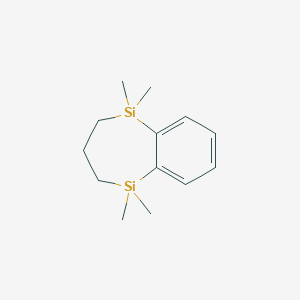
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- is a chemical compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of four methyl groups attached to the diazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- typically involves the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring through a series of reactions, including Friedel-Crafts alkylation and acylation.
Formation of the Diazepine Ring: The diazepine ring is formed by the cyclization of appropriate precursors, such as amino acids or amines, with the benzene ring.
Introduction of Methyl Groups: The methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as GABA receptors, to exert its effects.
Pathways Involved: The interaction with GABA receptors can lead to the modulation of neurotransmitter release, resulting in anxiolytic and sedative effects.
Comparaison Avec Des Composés Similaires
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5-tetramethyl- can be compared with other similar compounds, such as:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with fewer methyl groups, which may result in different chemical and biological properties.
1H-1,5-Benzodiazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-: This compound contains a carboxylic acid group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
556812-64-7 |
|---|---|
Formule moléculaire |
C13H22Si2 |
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
1,1,5,5-tetramethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C13H22Si2/c1-14(2)10-7-11-15(3,4)13-9-6-5-8-12(13)14/h5-6,8-9H,7,10-11H2,1-4H3 |
Clé InChI |
ZADGOQBAPZZXHF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC[Si](C2=CC=CC=C21)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
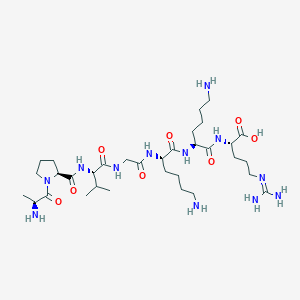

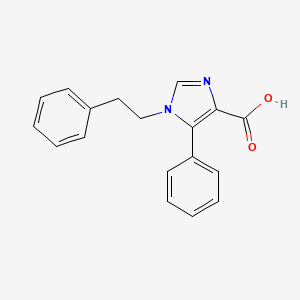
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
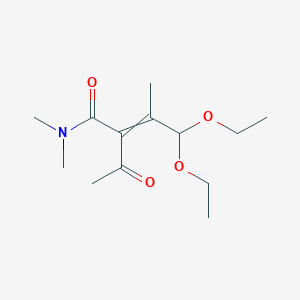

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
